![molecular formula C7H5BrN2S2 B2926160 4-(5-Bromothiophen-2-yl)thiazol-2-amine CAS No. 34801-14-4](/img/structure/B2926160.png)
4-(5-Bromothiophen-2-yl)thiazol-2-amine
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Overview
Description
“4-(5-Bromothiophen-2-yl)thiazol-2-amine” is a heterocyclic organic compound with the molecular formula C7H5BrN2S2 . It belongs to the class of thiazoles, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of “4-(5-Bromothiophen-2-yl)thiazol-2-amine” involves a reaction with trimethylaluminum in n-heptane and toluene at 50°C under an inert atmosphere . The resulting solution is then heated under reflux, cooled to room temperature, and slowly hydrolyzed with water . The mixture is extracted three times with DCM, and the organic layers are combined and dried over Na2SO4 . The solvent is then evaporated under reduced pressure, and the product is purified by silica gel flash chromatography .
Molecular Structure Analysis
The molecular weight of “4-(5-Bromothiophen-2-yl)thiazol-2-amine” is 261.16 . Its structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Chemical Reactions Analysis
Thiazoles, including “4-(5-Bromothiophen-2-yl)thiazol-2-amine”, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Physical And Chemical Properties Analysis
“4-(5-Bromothiophen-2-yl)thiazol-2-amine” is a solid compound . It has a boiling point of 392.1°C at 760mmHg . The compound is sealed in dry conditions and stored at 2-8°C .
Scientific Research Applications
Anticancer Activity
Derivatives of similar compounds have been tested against human breast adenocarcinoma cells, suggesting potential use in cancer research and treatment .
Antimicrobial Activity
Some derivatives have shown significant antifungal activity against strains like Candida albicans and Aspergillus niger, indicating possible applications in developing antifungal agents .
Analgesic and Anti-inflammatory Activities
Related thiazole compounds have been reported to exhibit analgesic and anti-inflammatory properties, which could be explored for pharmaceutical applications .
Cytotoxicity Against Tumor Cells
Certain thiazole derivatives have demonstrated cytotoxic effects on human tumor cell lines, which could be relevant for studies in tumor inhibition .
Safety and Hazards
The safety information available for “4-(5-Bromothiophen-2-yl)thiazol-2-amine” indicates that it should be handled with care . If medical advice is needed, the product container or label should be at hand . It should be kept out of reach of children, and the label should be read before use . Special instructions should be obtained before use, and it should not be handled until all safety precautions have been read and understood .
Future Directions
The future directions for “4-(5-Bromothiophen-2-yl)thiazol-2-amine” and similar compounds could involve further exploration of their diverse biological activities, with the aim of developing new drugs with lesser side effects . Additionally, more research could be conducted to understand the exact mechanism of action of these compounds.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated significant antifungal activity against C. albicans .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 26116 , which falls within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZHPDCFNLBMBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956282 |
Source
|
Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34801-14-4 |
Source
|
Record name | 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70956282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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